N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide
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Overview
Description
“N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide” is a complex organic compound that contains a pyridine ring and a pyrrolidine ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyridine ring and a pyrrolidine ring connected by a sulfonylbenzamide group . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . Pyridine rings can undergo electrophilic substitution reactions, while pyrrolidine rings can participate in a variety of reactions due to the presence of the amine group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the pyridine ring could make the compound basic, while the pyrrolidine ring could confer solubility in organic solvents .Scientific Research Applications
Synthesis and Reactivity
N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide is structurally related to pyridinium salts, which are critical in the synthesis of diverse organic compounds. Pyridinium salts have been employed in synthetic chemistry as intermediates for the production of pyridinium ionic liquids, ylides, and in the development of antimicrobial, anticancer, antimalarial, and anticholinesterase inhibitors. Their applications extend to material science, demonstrating their role in gene delivery technologies (Sowmiah, Esperança, Rebelo, & Afonso, 2018). Similarly, the synthesis of highly functionalized pyridines from N-sulfonyl ketimines showcases the compound's utility in creating complex molecules through efficient bond formations, further underscoring its value in synthetic organic chemistry (Zhang, Huang, Zhang, & Dong, 2014).
Biological Applications
While direct studies on this compound specifically in biological systems were not found, related compounds have been investigated for their biological activities. For example, derivatives and structurally similar compounds have been explored for their potential in medical applications, such as the development of potassium-competitive acid blockers for treating gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases (Arikawa et al., 2012). Additionally, compounds with the pyrrolidine motif, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, have been characterized for their selective antagonism towards κ-opioid receptors, highlighting their potential in treating depression and addiction disorders (Grimwood et al., 2011).
Material Science and Pharmacology
The adaptability of pyridinium and related compounds extends into material science and pharmacology. Their roles in creating luminescent compounds for biological sensing and their involvement in thermal and photochemical processes demonstrate the broad applicability of these compounds in developing new technologies and therapeutic agents (Halcrow, 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in this compound, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The structure of the pyrrolidine ring allows a greater chance of generating structural diversity, which could potentially influence the compound’s action in different environments .
Properties
IUPAC Name |
N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16(18-14-7-9-17-10-8-14)13-3-5-15(6-4-13)23(21,22)19-11-1-2-12-19/h3-10H,1-2,11-12H2,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNZILQXRILYDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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